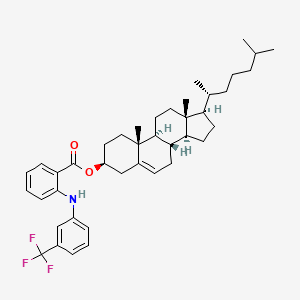Cholesteryl flufenamate
CAS No.: 154394-16-8
Cat. No.: VC1614792
Molecular Formula: C41H54F3NO2
Molecular Weight: 649.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 154394-16-8 |
|---|---|
| Molecular Formula | C41H54F3NO2 |
| Molecular Weight | 649.9 g/mol |
| IUPAC Name | [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[3-(trifluoromethyl)anilino]benzoate |
| Standard InChI | InChI=1S/C41H54F3NO2/c1-26(2)10-8-11-27(3)34-18-19-35-32-17-16-28-25-31(20-22-39(28,4)36(32)21-23-40(34,35)5)47-38(46)33-14-6-7-15-37(33)45-30-13-9-12-29(24-30)41(42,43)44/h6-7,9,12-16,24,26-27,31-32,34-36,45H,8,10-11,17-23,25H2,1-5H3/t27-,31+,32+,34-,35+,36+,39+,40-/m1/s1 |
| Standard InChI Key | PYPSFYVBARDQLR-FTRZZGCMSA-N |
| Isomeric SMILES | C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5NC6=CC=CC(=C6)C(F)(F)F)C)C |
| SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5NC6=CC=CC(=C6)C(F)(F)F)C)C |
| Canonical SMILES | CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5NC6=CC=CC(=C6)C(F)(F)F)C)C |
Introduction
Synthesis and Chemical Characterization
Cholesteryl flufenamate is synthesized through esterification of flufenamic acid (2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) with cholesterol. This reaction typically involves coupling agents to activate the carboxylic acid group, followed by purification via recrystallization or chromatography .
Key Synthesis Parameters:
-
Reactants: Flufenamic acid and cholesterol derivatives.
-
Catalysts/Agents: Unspecified, but esterification reactions often employ DCC (dicyclohexylcarbodiimide) or SOCl₂ (thionyl chloride) for activation.
-
Purification: Isolation as a crystalline white solid with a melting range of 145–148°C .
Structural confirmation is achieved through:
-
Infrared (IR) Spectroscopy: Identifies ester linkages (C=O stretch ~1700 cm⁻¹) and aromatic rings.
-
Nuclear Magnetic Resonance (NMR): Assigns proton environments in the cholesterol and flufenamate moieties.
-
Mass Spectrometry (MS): Verifies molecular weight (280.22 g/mol for flufenamate; cholesteryl ester likely exceeds 500 g/mol).
-
Organic Microanalysis: Confirms elemental composition (C, H, N, O, F) .
Physical Properties
Cholesteryl flufenamate exhibits distinct physical characteristics critical for formulation and stability.
| Property | Value/Description | Source |
|---|---|---|
| Appearance | Crystalline, white solid | |
| Melting Point | 145–148°C | |
| Solubility in Triolein | 11.5% (w/w) | |
| Eutectic Mixture (with Cholesteryl Oleate) | 12% (w/w), Melting Point: 45.2°C |
The crystalline nature and high melting point suggest stability under ambient conditions, while its solubility in triolein underscores compatibility with lipid-based delivery systems. The eutectic mixture with cholesteryl oleate lowers the melting point to 45.2°C, ensuring a liquid core at physiological temperatures (37°C), which enhances drug diffusion and release kinetics .
Formulation into Phospholipid Microemulsions
Cholesteryl flufenamate is integrated into phospholipid microemulsions to improve bioavailability and targeting.
Formulation Protocol:
-
Lipid Components: Phospholipid (e.g., phosphatidyloleoylphosphatidylcholine), cholesteryl ester, and hydrophobic modifiers (cholesteryl oleate or triolein).
-
Molar Ratio: 75:25 (phospholipid:cholesteryl ester) for optimal microemulsion stability.
-
Total Lipid Concentration: 60 mg/mL, yielding particles of 100–150 nm in diameter .
| Parameter | Value/Description | Source |
|---|---|---|
| Lipid Ratio | 75:25 (phospholipid:cholesteryl ester) | |
| Particle Size | 100–150 nm | |
| Hydrophobic Core Fluidity | Adjusted via cholesteryl oleate or triolein |
The smaller particle size enhances surface area for drug release and improves biodistribution. The liquid core at body temperature facilitates rapid hydrolysis of the ester bond, releasing flufenamic acid and cholesterol .
Conformational Behavior in Lipid Membranes
Flufenamic acid, the active moiety, undergoes conformational changes when embedded in lipid bilayers, as demonstrated by ¹H NOESY MAS NMR studies in POPC (phosphatidyloleoylphosphatidylcholine) membranes .
Key Findings:
-
Conformational Groups: Fenamates adopt two conformer groups (A+C and B+D) based on torsion angles.
-
Flufenamic Acid in POPC: Predominantly adopts the A+C conformation (56.6%), differing from mefenamic and tolfenamic acids (47.8–52.3% B+D) .
| Fenamate | Predominant Conformer Group (POPC) | % A+C | Source |
|---|---|---|---|
| Flufenamic Acid | A+C | 56.6 | |
| Mefenamic Acid | B+D | 47.8 | |
| Tolfenamic Acid | B+D | 47.7 |
This conformational shift suggests flufenamic acid interacts uniquely with lipid membranes, potentially influencing its binding to target proteins or membrane transport .
Biological and Pharmacological Implications
Drug Delivery Advantages
-
Targeted Release: Microemulsions with liquid cores release flufenamic acid selectively in lipid-rich environments (e.g., cell membranes).
-
Solubility Enhancement: Cholesteryl esterification increases lipophilicity, enabling efficient incorporation into lipid-based formulations .
Mechanistic Insights
-
Conformational Flexibility: The A+C conformation may optimize interactions with membrane-bound targets, such as cyclooxygenase (COX) enzymes or bitter taste receptors (e.g., TAS2R14) .
-
Cholesterol byproduct: Release of cholesterol during hydrolysis could modulate membrane fluidity or cellular signaling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume